

3-Fluoro-5-isopropoxyphenylboronic acid chemical structure

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Compound of Interest

Compound Name: 3-Fluoro-5-isopropoxyphenylboronic acid

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An In-Depth Technical Guide to **3-Fluoro-5-isopropoxyphenylboronic acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to chemists, arylboronic acids have emerged as a "privileged" class of compounds.^[1] Their remarkable stability, low toxicity, and versatile reactivity make them indispensable intermediates in synthetic chemistry.^[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.^{[1][2][3]} This reaction has become one of the most frequently used carbon-carbon bond-forming methods in the pharmaceutical industry.^[4]

This guide focuses on a particularly valuable, functionalized reagent: **3-Fluoro-5-isopropoxyphenylboronic acid**. The incorporation of a fluorine atom and an isopropoxy group onto the phenylboronic acid scaffold is a deliberate design choice aimed at conferring advantageous properties to target molecules. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.^{[3][5]} The isopropoxy group further modulates solubility and steric profile, providing chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

As a Senior Application Scientist, this document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond simple data recitation to provide field-proven insights into the synthesis, handling, and strategic application of this versatile building block, grounded in authoritative scientific principles.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is the foundation of its effective use. **3-Fluoro-5-isopropoxyphenylboronic acid** is a white to off-white solid at room temperature.^[6] Its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	1195945-65-3	^[7]
Molecular Formula	C ₉ H ₁₂ BF ₃ O ₃	^[6]
Molecular Weight	198.00 g/mol	^[6]
Physical Form	Solid	^[6]
InChI Key	HJJYROZZJOJOOW-UHFFFAOYSA-N	^[6]
SMILES	<chem>CC(C)Oc1cc(F)cc(c1)B(O)O</chem>	^[6]

The structure contains a boronic acid group (-B(OH)₂), which is key to its reactivity. This group is an electrophilic Lewis acid, but its reactivity in cross-coupling is unlocked upon activation with a base. The fluorine and isopropoxy groups at the meta positions influence the electronic nature and steric profile of the aromatic ring.

Caption: Chemical structure of **3-Fluoro-5-isopropoxyphenylboronic acid**.

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the lithiation of an aryl halide followed by quenching with a borate ester and subsequent acidic hydrolysis.^{[8][9]}

Experimental Protocol: Synthesis

Objective: To synthesize **3-Fluoro-5-isopropoxyphenylboronic acid** from 1-bromo-3-fluoro-5-isopropoxybenzene.

Materials:

- 1-bromo-3-fluoro-5-isopropoxybenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Hydrochloric acid (1 M)
- Ethyl acetate
- n-Hexane
- Anhydrous magnesium sulfate
- Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
- Initial Solution: Dissolve 1-bromo-3-fluoro-5-isopropoxybenzene (1.0 eq) in anhydrous THF.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

- **Borylation:** Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C .
- **Warm-up:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
- **Quenching & pH Adjustment:** Cool the mixture in an ice bath and quench the reaction by slowly adding 1 M HCl until the pH of the aqueous layer is between 5 and 6.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude product is typically a solid. Purify by recrystallization or by stirring with n-hexane at room temperature to wash away impurities, followed by filtration to yield the target compound.

Causality and Expert Insights

- **Why Anhydrous Conditions?** Organolithium reagents like n-BuLi are extremely strong bases and will readily react with any protic source, especially water. Failure to maintain strictly anhydrous conditions will quench the reagent and halt the reaction.
- **Why -78°C ?** The initial lithiation step is highly exothermic. Low temperatures are critical to prevent side reactions, such as ortho-lithiation or decomposition of the organolithium species.
- **Choice of Borate Ester:** Triisopropyl borate is often preferred over trimethyl borate as it is less susceptible to multiple additions from the organolithium reagent due to its greater steric hindrance.
- **Acidic Workup:** The hydrolysis of the borate ester intermediate to the final boronic acid is facilitated by mild acidic conditions.

Caption: Workflow for the synthesis of **3-Fluoro-5-isopropoxyphenylboronic acid**.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Fluoro-5-isopropoxyphenylboronic acid** is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[4] This reaction forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate, providing access to a vast array of complex biaryl structures.^{[2][10]}

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **3-Fluoro-5-isopropoxyphenylboronic acid** with an aryl bromide (e.g., 4-bromoanisole).

Materials:

- **3-Fluoro-5-isopropoxyphenylboronic acid** (1.2 eq)
- 4-Bromoanisole (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
- Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
- Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Nitrogen gas supply

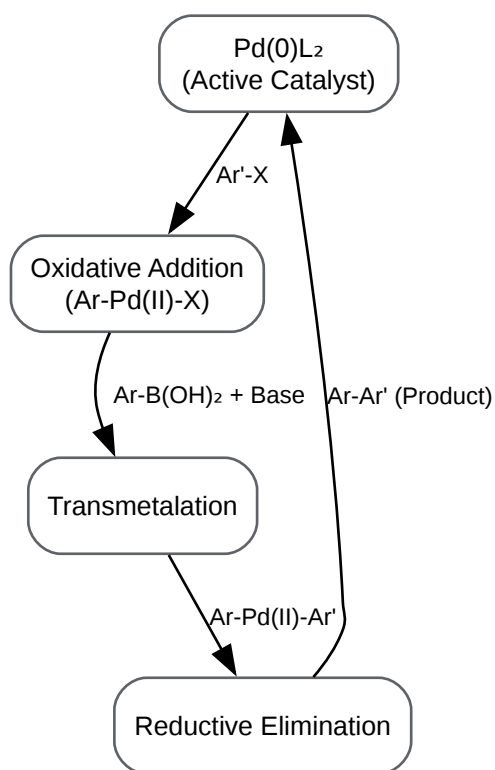
Procedure:

- Setup: To a round-bottom flask, add the aryl bromide, **3-Fluoro-5-isopropoxyphenylboronic acid**, and potassium carbonate.
- Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 10-15 minutes.
- Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the palladium catalyst followed by the degassed dioxane/water solvent mixture.

- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insights on Critical Parameters

- **The Catalyst:** $\text{Pd}(\text{PPh}_3)_4$ is a common and effective catalyst for many Suzuki couplings.^[10] For more challenging substrates, other catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to improve reaction efficiency.
- **The Base:** The base is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is necessary for the key transmetalation step in the catalytic cycle.^{[10][11]} The choice of base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) can significantly impact yield and reaction time, with stronger bases often accelerating the reaction.
- **The Solvent:** A mixture of an organic solvent (like dioxane or THF) and water is common. The organic solvent solubilizes the organic reagents and catalyst, while water helps dissolve the inorganic base.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Safety, Handling, and Storage

Scientific integrity requires a commitment to safety. While boronic acids are generally considered to have low toxicity, proper handling is essential.^[1]

- Hazards: Similar arylboronic acids are classified as causing skin and eye irritation and may cause respiratory irritation.^{[12][13]} Some are harmful if swallowed.^{[6][14]}
- Handling:
 - Always handle in a well-ventilated area or a chemical fume hood.^[15]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^{[13][14]}
 - Avoid creating dust when handling the solid material.^[12]

- Storage:
 - Store in a tightly sealed container to protect from moisture and air.
 - For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Conclusion

3-Fluoro-5-isopropoxyphenylboronic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its carefully functionalized structure provides a direct route to introduce fluorine and isopropoxy motifs, enabling chemists to precisely modulate the properties of complex molecules. Mastery of its synthesis and application, particularly in the robust and reliable Suzuki-Miyaura coupling, empowers researchers to accelerate the discovery of new chemical entities. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such well-designed building blocks will only continue to increase, making this compound a valuable asset in any drug discovery program.^[16]

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